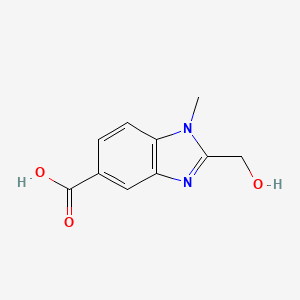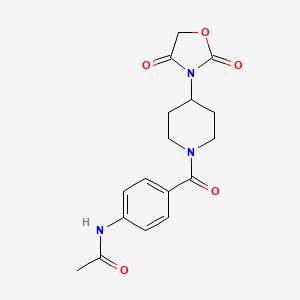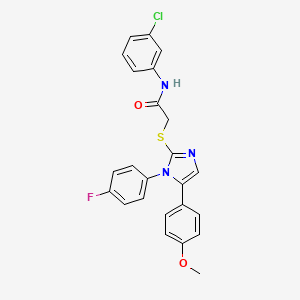
2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound that features a benzodiazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxymethyl and carboxylic acid functional groups makes it a versatile molecule for chemical modifications and reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the hydroxymethyl and carboxylic acid groups. For instance, the benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and formic acid. Subsequent steps may include hydroxymethylation using formaldehyde in a basic medium and carboxylation using carbon dioxide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are crucial factors in scaling up the production for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, alcohols, and substituted benzodiazoles.
Applications De Recherche Scientifique
2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, dyes, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid
- 1-methyl-1H-benzimidazole-5-carboxylic acid
- 2-(hydroxymethyl)-1H-benzotriazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups on the benzodiazole ringThe methyl group at the 1-position also influences the compound’s reactivity and binding properties, distinguishing it from other benzodiazole derivatives .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-1-methylbenzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12-8-3-2-6(10(14)15)4-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPZCBIXONUPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)N=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B2694251.png)




![5-bromo-2-chloro-N-{3-[(3-fluorophenoxy)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2694259.png)
![1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(2-methoxyethyl)urea](/img/structure/B2694262.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide](/img/structure/B2694266.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2694267.png)


